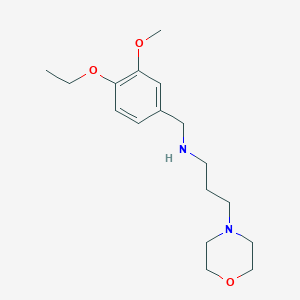
N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine, also known as EMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the JWH family of synthetic cannabinoids and has been found to exhibit a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Mécanisme D'action
N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of various signaling pathways, ultimately resulting in the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting its potential use as an analgesic. Additionally, this compound has been found to exhibit anxiolytic effects, reducing anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine in lab experiments is its high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound is its potential for abuse, as it is a synthetic cannabinoid with psychoactive effects.
Orientations Futures
There are several future directions for the study of N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine. One potential area of research is its use as an analgesic, particularly in the treatment of chronic pain. Additionally, further studies could investigate its potential as an anxiolytic and anti-inflammatory agent. Finally, research could explore the potential therapeutic applications of this compound in various disease states, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a synthetic cannabinoid that has shown promise for its potential therapeutic applications. Its high affinity for the CB1 and CB2 receptors makes it a useful tool for studying the endocannabinoid system, and its observed effects suggest its potential use as an analgesic, anxiolytic, and anti-inflammatory agent. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine involves the reaction of 4-ethoxy-3-methoxybenzyl chloride with 3-(morpholin-4-yl)propan-1-amine in the presence of a palladium catalyst. The resulting product is purified through a series of chromatographic techniques to obtain the final compound.
Applications De Recherche Scientifique
N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various conditions such as chronic pain, anxiety, and inflammation.
Propriétés
Formule moléculaire |
C17H28N2O3 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C17H28N2O3/c1-3-22-16-6-5-15(13-17(16)20-2)14-18-7-4-8-19-9-11-21-12-10-19/h5-6,13,18H,3-4,7-12,14H2,1-2H3 |
Clé InChI |
WFYVUGQZLAUENC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)
![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262678.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262679.png)
![N-(2-furylmethyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262681.png)
![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)
![2-(2-Chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B262684.png)
![N-(2-fluorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262686.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)